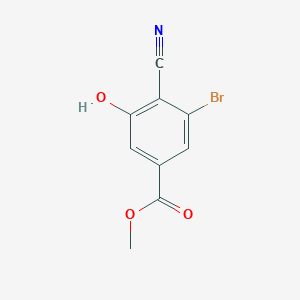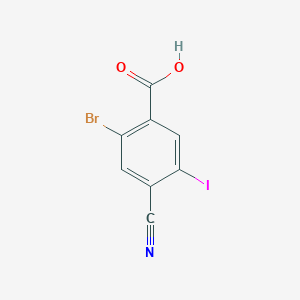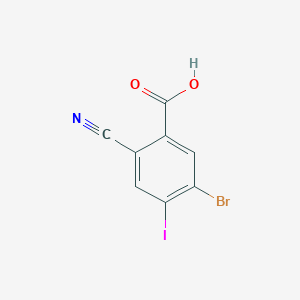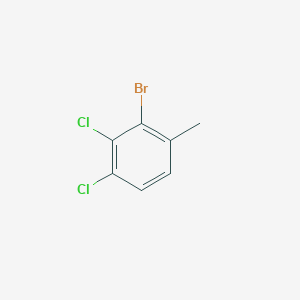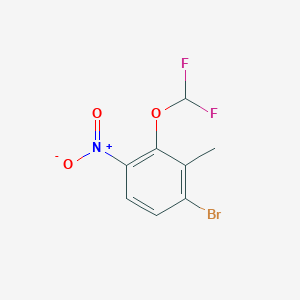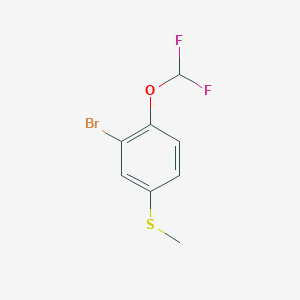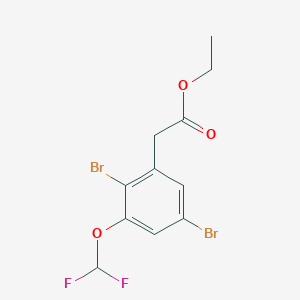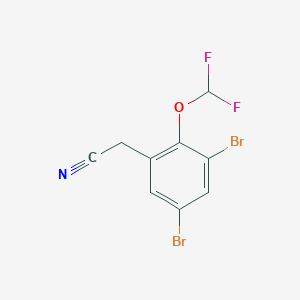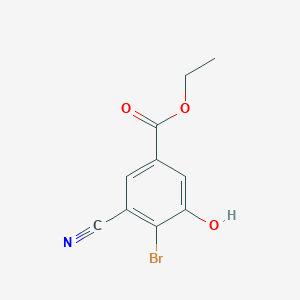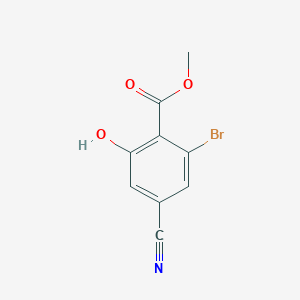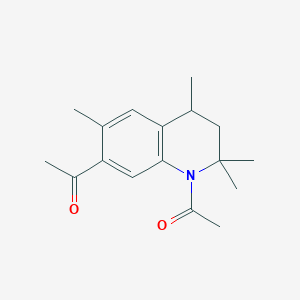
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Vue d'ensemble
Description
“1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone” is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names . It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics .
Synthesis Analysis
The synthesis of this compound is commercially produced by the Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C16H26O . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
This compound appears as a colorless to a pale yellow liquid . It has a woody, slightly ambergris odor, reminiscent of clean human skin . Its odor is long-lasting on skin and fabric . The density is 0.964 (at 20 °C), and it has a boiling point of 134 °C .Applications De Recherche Scientifique
Synthesis and Structural Studies
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone has been utilized in the synthesis of various compounds. For instance, its derivatives have been synthesized and analyzed through structural and vibrational spectroscopic studies, including single crystal X-ray diffraction, FTIR, and NMR spectral analysis. These studies are crucial in understanding the molecular structure and properties of such compounds (Murugavel et al., 2016).
Coupling Reactions and Derivative Formation
The compound plays a significant role in multi-component coupling reactions. For example, its derivatives undergo Lewis acid-catalyzed formal [4+2]-cycloaddition with imines, leading to the formation of tetrahydroquinolines, a significant class of compounds in medicinal chemistry (Stevenson et al., 2007).
Antibacterial and Antifungal Applications
Some derivatives of this compound have shown promising antibacterial and antifungal activities. Studies have found these derivatives to be effective against various strains of bacteria and fungi, indicating potential for pharmaceutical applications (Kumar & Vijayakumar, 2017).
Novel Antibiotic Discovery
The compound has been instrumental in the discovery of new antibiotics. For instance, a tetrahydroquinoline derivative was identified as a new natural antibiotic with significant activity against bacteria and fungi (Asolkar et al., 2004).
Antimicrobial Agents Synthesis
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and fungi (Joshi et al., 2011).
Drug Development
The compound and its derivatives are of interest in drug development due to their structural complexity and biological activities. The synthesis and characterization of these derivatives provide insights into their potential therapeutic applications, such as in the treatment of infections and other diseases (Szczepankiewicz et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGWBFYWZRCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


